molecular formula C7H4F3NO2 B1412898 3-Difluoromethoxy-2-fluoro-4-formylpyridine CAS No. 1807040-67-0

3-Difluoromethoxy-2-fluoro-4-formylpyridine

Cat. No.: B1412898
CAS No.: 1807040-67-0
M. Wt: 191.11 g/mol
InChI Key: PPVZRQMMJHUYGZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a difluoromethoxy group, a fluoro group, and a formyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-2-fluoro-4-formylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Difluoromethoxy Group: The difluoromethoxy group is added using difluoromethylating agents like difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base.

    Formylation: The final step involves the formylation of the pyridine ring, typically using formylating agents such as formic acid or formamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-2-fluoro-4-formylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, hydrogenation catalysts

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: 3-Difluoromethoxy-2-fluoro-4-carboxypyridine

    Reduction: 3-Difluoromethoxy-2-fluoro-4-hydroxymethylpyridine

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

3-Difluoromethoxy-2-fluoro-4-formylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-2-fluoro-4-formylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Difluoromethoxy-2-fluoropyridine: Lacks the formyl group, which may result in different reactivity and applications.

    2,4-Difluoro-3-methoxypyridine: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical properties.

    4-Formyl-2-fluoropyridine: Lacks the difluoromethoxy group, which may affect its biological activity and chemical reactivity.

Uniqueness

3-Difluoromethoxy-2-fluoro-4-formylpyridine is unique due to the presence of both the difluoromethoxy and formyl groups on the pyridine ring

Properties

IUPAC Name

3-(difluoromethoxy)-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-5(13-7(9)10)4(3-12)1-2-11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVZRQMMJHUYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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